molecular formula C13H14ClN3 B2811431 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2034375-62-5

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Katalognummer: B2811431
CAS-Nummer: 2034375-62-5
Molekulargewicht: 247.73
InChI-Schlüssel: WAZFLMGMCNTKHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline This compound features a pyrimidin-2-yl group attached to the tetrahydroisoquinoline core

Wirkmechanismus

Target of Action

The primary targets of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride are Collagen Prolyl 4-Hydroxylases (P4Hs) and Serine/threonine protein kinase PLK4 . P4Hs play a crucial role in the formation of stable triple helical collagen by catalyzing the formation of 4-hydroxyproline . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase . It also displays high inhibitory activity against PLK4 .

Biochemical Pathways

The inhibition of P4Hs and PLK4 affects several biochemical pathways. The inhibition of P4Hs leads to a decrease in the formation of stable triple helical collagen . The inhibition of PLK4 disrupts centriole duplication, which can lead to genome instability .

Pharmacokinetics

Similar compounds have been reported to exhibit good plasma stability and liver microsomal stability . These properties can impact the bioavailability of the compound, but further studies would be needed to confirm this for this compound.

Result of Action

The inhibition of P4Hs by this compound leads to a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that it might have potential as an anti-fibrotic drug . The inhibition of PLK4 can lead to genome instability, suggesting potential anticancer applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

  • Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzylamine derivative with an aldehyde in the presence of an acid catalyst.

  • Introduction of Pyrimidin-2-yl Group: The pyrimidin-2-yl group can be introduced through a nucleophilic substitution reaction, where the pyrimidin-2-yl halide reacts with the tetrahydroisoquinoline core.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, pyrimidin-2-yl halides

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Substituted tetrahydroisoquinolines

Wissenschaftliche Forschungsanwendungen

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It can be used as an intermediate in the production of pharmaceuticals and other chemical products.

Vergleich Mit ähnlichen Verbindungen

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:

  • 2-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.

  • 2-(Pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but with a different position of the pyrimidinyl group.

Uniqueness: The presence of the pyrimidin-2-yl group at the 2-position of the tetrahydroisoquinoline core distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.

Biologische Aktivität

2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Chemical Name : this compound
  • CAS Number : 1093407-60-3
  • Molecular Formula : C13H14ClN3
  • Molecular Weight : 247.73 g/mol
  • LogP : 2.92 (indicating moderate lipophilicity) .

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. For instance, a related compound demonstrated significant antiviral activity with an EC50 of 3.15 μM and a selectivity index (SI) exceeding 63.49, indicating a promising therapeutic profile against COVID-19 . These findings suggest that modifications to the tetrahydroisoquinoline scaffold can enhance antiviral efficacy.

Neurological Effects

Tetrahydroisoquinoline derivatives have been investigated for their effects on neurological conditions. They act as orexin receptor antagonists, which are implicated in various disorders such as insomnia and obesity. The modulation of orexin signaling may provide therapeutic avenues for treating sleep disorders and neurodegenerative diseases .

Antiparasitic Activity

Compounds related to tetrahydroisoquinolines have shown activity against Plasmodium falciparum, the causative agent of malaria. The structural modifications in these compounds can lead to enhanced bioactivity against resistant strains of this parasite .

The mechanisms through which these compounds exert their biological effects vary significantly:

  • Antiviral Mechanism : The antiviral action is believed to inhibit post-entry viral replication processes within host cells .
  • Neurological Mechanism : By antagonizing orexin receptors, these compounds may alter neurotransmitter release and modulate sleep-wake cycles .
  • Antiparasitic Mechanism : The interaction with specific enzymes or pathways in the Plasmodium lifecycle is still under investigation but may involve disruption of metabolic processes essential for parasite survival .

Case Studies and Research Findings

StudyCompoundActivityEC50 (μM)Selectivity Index
trans-1Anti-SARS-CoV-23.15>63.49
THIQ DerivativeOrexin receptor antagonistN/AN/A
THIQ VariantAntimalarial activityN/AN/A

Eigenschaften

IUPAC Name

2-pyrimidin-2-yl-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.ClH/c1-2-5-12-10-16(9-6-11(12)4-1)13-14-7-3-8-15-13;/h1-5,7-8H,6,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZFLMGMCNTKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.